Sodium 4-amino-2-hydroxybenzoate, also known as sodium para-aminosalicylic acid, is a sodium salt derivative of 4-amino-2-hydroxybenzoic acid. This compound is primarily recognized for its application in the treatment of tuberculosis and as a pharmaceutical agent with antibiotic properties. It acts by inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and is often used in combination with other antitubercular drugs.
Sodium 4-amino-2-hydroxybenzoate falls under the category of antibiotics and antimycobacterial agents. It is classified as a pharmaceutical compound, specifically used in the treatment of infectious diseases caused by mycobacteria.
The synthesis of sodium 4-amino-2-hydroxybenzoate typically involves several key steps:
The yield of sodium 4-amino-2-hydroxybenzoate can exceed 90% when optimized methods are employed, significantly improving upon earlier methods that yielded only 40-45% .
Sodium 4-amino-2-hydroxybenzoate has a molecular formula of and a molecular weight of approximately 173.12 g/mol. Its structure features an amino group () and a hydroxyl group () attached to a benzene ring, which is also substituted with a carboxylate group due to the sodium salt formation.
C1=CC(=C(C=C1C(=O)O)N)O.[Na]
Sodium 4-amino-2-hydroxybenzoate can participate in various chemical reactions:
The synthesis process often involves careful control of temperature and pH to optimize yields and minimize side reactions .
Sodium 4-amino-2-hydroxybenzoate exhibits its antimicrobial activity primarily through:
Clinical studies have demonstrated its efficacy in reducing bacterial load when used alongside other antitubercular agents.
Relevant analyses indicate that sodium 4-amino-2-hydroxybenzoate remains effective within its specified storage conditions, typically at room temperature .
Sodium 4-amino-2-hydroxybenzoate has significant applications in:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3